N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound known for its significance in medicinal chemistry
Preparation Methods
Preparation of this compound generally involves multi-step synthetic routes. Key intermediates are synthesized through various organic reactions, such as cyclization and acylation. Typical conditions include controlled temperatures and pH levels to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation
Conversion into more oxidized forms using agents like hydrogen peroxide or potassium permanganate.
Reduction
Using reagents like sodium borohydride to reduce certain functional groups.
Substitution
Nucleophilic or electrophilic substitution reactions with halides or other reactive groups, often using catalysts to enhance reaction rates.
Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is utilized in several research fields:
Chemistry
Studied for its structural properties and reactivity.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Evaluated for therapeutic potential in treating certain diseases, including its efficacy and safety profiles.
Industry
May be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects. Detailed mechanistic studies often involve techniques like molecular docking and biochemical assays to elucidate these interactions.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide shows distinct structural features and reactivity. Similar compounds include:
Quinolone derivatives
Known for their antibacterial properties.
Benzodioxin compounds
Studied for their varied pharmacological activities. The uniqueness lies in the combined structural motifs that contribute to its specific chemical and biological properties.
This should give you a comprehensive overview. Intriguing stuff, isn’t it?
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(22-8-6-18(28)12-20(22)27(21)33)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVXUFMKDVYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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